molecular formula C43H56O24 B237663 Hexandraside C CAS No. 137218-01-0

Hexandraside C

Katalognummer: B237663
CAS-Nummer: 137218-01-0
Molekulargewicht: 956.9 g/mol
InChI-Schlüssel: OKXOYLXOYZRYCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexandraside C is a flavonoid glycoside isolated from plants of the genus Epimedium (e.g., Epimedium koreanum and Epimedium sagittatum), which are widely used in traditional Chinese medicine for their purported osteoprotective, anti-inflammatory, and aphrodisiac properties . Structurally, it belongs to the prenylated flavonol glycoside family, characterized by a flavonoid backbone modified with sugar moieties and isoprenyl groups.

Eigenschaften

CAS-Nummer

137218-01-0

Molekularformel

C43H56O24

Molekulargewicht

956.9 g/mol

IUPAC-Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C43H56O24/c1-14(2)4-9-18-20(60-43-38(30(54)26(50)22(13-45)62-43)65-40-32(56)27(51)25(49)21(12-44)61-40)11-10-19-24(48)36(34(63-35(18)19)16-5-7-17(46)8-6-16)64-42-37(29(53)23(47)15(3)59-42)66-41-33(57)28(52)31(55)39(58)67-41/h4-8,10-11,15,21-23,25-33,37-47,49-58H,9,12-13H2,1-3H3

InChI-Schlüssel

OKXOYLXOYZRYCB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O

Synonyme

des-O-methyl-anhydroicaritin 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside
hexandraside C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation steps to attach sugar moieties. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of biocatalysts or other green chemistry approaches to reduce the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be studied for its potential biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as an antioxidant or anti-inflammatory agent.

Industry

In industry, the compound could be used in the development of new materials or as a component in various chemical processes.

Wirkmechanismus

The mechanism by which the compound exerts its effects would depend on its specific biological activity. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme and prevent it from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Hexandraside C shares a core structure with other Epimedium-derived flavonoids but differs in glycosylation patterns and side-chain modifications. Key structural comparisons include:

Compound Molecular Formula Molecular Weight Glycosylation Sites Prenyl Groups Source Species
This compound Not explicitly reported Likely C-7 and C-4' 1–2 E. koreanum
Hexandraside E C₃₂H₃₈O₁₆ 678.6 C-7 and C-4' 1 E. koreanum, E. sagittatum
Hexandraside F C₃₉H₅₀O₁₉ 854.8 C-7, C-3', and C-5' 2 E. koreanum
Epimedin C C₃₉H₅₀O₁₉ 854.8 C-7 and C-4' 2 E. brevicornum
Icariin C₃₃H₄₀O₁₅ 676.7 C-7 and C-3' 1 Multiple Epimedium species

Key Observations :

  • Hexandraside F (also termed Epimedin A1) and Epimedin C share identical molecular formulas but differ in glycosylation sites, impacting their solubility and receptor binding .
  • Icariin, a well-studied analog, lacks the dual prenyl groups seen in Hexandraside F and Epimedin C, which may reduce its bioavailability .

Pharmacological Activities

Compound Osteogenic Activity Estrogenic Effects Anti-Inflammatory Activity Reference Species
This compound Presumed (via structural analogy) Not reported Not reported E. koreanum
Hexandraside E Moderate None reported High E. sagittatum
Epimedin C High Estrogen-like Moderate E. brevicornum
Icariin High None reported High Multiple species

Key Observations :

  • Icariin’s anti-inflammatory activity is attributed to its inhibition of NF-κB signaling, a mechanism likely shared by this compound due to structural similarities .

Quantitative Distribution in Epimedium Species

Hexandrasides and related compounds vary significantly in concentration across species:

Compound Concentration in E. koreanum (XEK) Concentration in E. pubescens (XEP) Analytical Method
This compound Not quantified Not quantified
Hexandraside F High Low UPLC
Epimedin C Low High CZE
Icariin High Moderate UPLC

Key Observations :

  • Hexandraside F is abundant in E. koreanum but scarce in E. pubescens, suggesting species-specific biosynthesis .
  • Epimedin C’s higher concentration in E. pubescens correlates with its use in formulations targeting menopausal symptoms .

Q & A

Q. What are the established protocols for synthesizing Hexandraside C, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with precursor compounds under controlled conditions (e.g., temperature, solvent systems). Critical steps include:
  • Reagent preparation : Use anhydrous solvents and high-purity starting materials to minimize side reactions .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC at intermediate stages to verify progress .
  • Purification : Utilize column chromatography or recrystallization, with purity confirmed via NMR (¹H/¹³C) and mass spectrometry .
    For reproducibility, document all parameters (e.g., reaction time, catalyst loading) and adhere to IUPAC nomenclature for compound identification .

Q. Which characterization techniques are essential for confirming this compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify stereochemistry and functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm tolerance) .
  • X-ray Crystallography (if applicable): Resolve absolute configuration for novel derivatives .
    Cross-validate results with published spectral data or reference standards to ensure consistency .

Q. What are the foundational pharmacological assays used to study this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro assays to screen for cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition). Key considerations:
  • Cell line selection : Use clinically relevant models (e.g., cancer cell lines for antitumor studies) .
  • Dose-response curves : Establish IC₅₀ values with triplicate measurements to assess potency .
  • Controls : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls to validate assay robustness .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing by-product formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration). Steps include:
  • Screening experiments : Identify critical factors via fractional factorial designs .
  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .
  • By-product analysis : Use LC-MS to characterize impurities and adjust reaction pathways accordingly .
    Document iterative optimizations in supplementary materials for transparency .

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis:
  • Data harmonization : Normalize assay conditions (e.g., cell density, exposure time) to enable cross-study comparisons .
  • Dose standardization : Re-express results in molar concentrations to account for molecular weight variations .
  • Pathway mapping : Use bioinformatics tools (e.g., KEGG, STRING) to identify consensus molecular targets .
    Publish negative results to reduce publication bias and clarify discrepancies .

Q. How can novel analytical methods improve detection limits for this compound in complex matrices?

  • Methodological Answer : Develop hyphenated techniques such as:
  • LC-QTOF-MS : Enhances sensitivity and specificity for trace-level quantification .
  • Microsampling protocols : Reduce matrix interference in biological samples (e.g., plasma) .
    Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and limit of detection (LOD < 1 ng/mL) .

Q. What computational approaches predict this compound’s structure-activity relationships (SAR) for drug design?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
  • Target selection : Prioritize proteins with crystallographic data (e.g., PDB entries) for accurate binding site modeling .
  • Free energy calculations : Use MM-GBSA to rank ligand-binding affinities .
  • SAR validation : Synthesize analogs predicted to enhance activity and test in vitro .

Data Presentation and Reproducibility Guidelines

  • Tables for Critical Data :

    ParameterExample ValueMethod Reference
    Synthetic Yield65% ± 3%
    IC₅₀ (Anticancer)12.5 µM
    LOD (LC-MS)0.8 ng/mL
  • Supporting Information :
    Include raw spectral data, assay protocols, and computational input files in supplementary materials to facilitate replication .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.